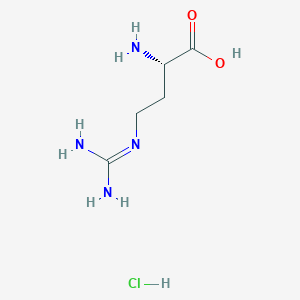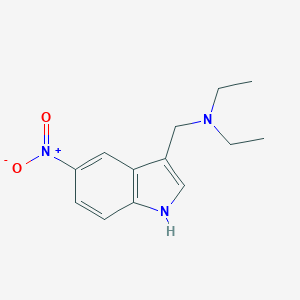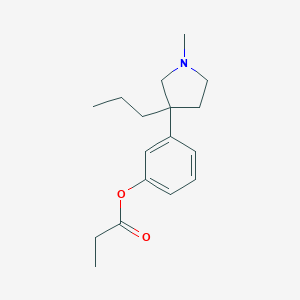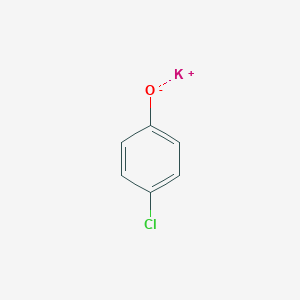
2-Methylhexacosane
Vue d'ensemble
Description
Le 2-Méthylhexacosane est un hydrocarbure saturé de formule moléculaire C₂₇H₅₆. Il s'agit d'un alcane à longue chaîne caractérisé par la présence d'un groupe méthyle attaché au deuxième carbone d'une chaîne hexacosane. Ce composé est remarquable pour son rôle dans les phéromones des insectes et a été identifié dans diverses espèces, notamment la cuticule de certains insectes où il influence le comportement de reproduction et l'agression .
Mécanisme D'action
Target of Action
2-Methylhexacosane, also known as Hexacosane, 2-methyl-, is a saturated hydrocarbon and an insect pheromone . It primarily targets insects, specifically the cuticle of certain female insects .
Mode of Action
The compound’s interaction with its targets is primarily through olfactory mechanisms. Insects detect the presence of this compound and respond to it
Biochemical Pathways
As a hydrocarbon, it belongs to the class of organic compounds known as branched alkanes . These are acyclic branched hydrocarbons having the general formula CnH2n+2 .
Result of Action
This compound has been found to contribute to the mating behavior of male insects . It has also been found in Drosophila melanogaster females where it modulates aggression of males towards females .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of the compound in the environment can trigger behavioral responses in insects . .
Analyse Biochimique
Biochemical Properties
2-Methylhexacosane plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the growth of tumor cells by interfering with the epidermal growth factor receptor (EGFR) pathway and reducing the expression of EGFR on cancer cells . This compound also has antidiabetic properties, which may be due to its ability to regulate glucose levels through inhibition of protein synthesis and stimulation of insulin release from pancreatic β-cells .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It interferes with the EGFR pathway, which is crucial for cell growth and proliferation . By reducing the expression of EGFR on cancer cells, this compound can inhibit tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It interferes with the EGFR pathway, leading to a decrease in EGFR expression on cancer cells . This can result in the inhibition of tumor growth.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-Méthylhexacosane implique généralement l'alkylation d'un alcane à longue chaîne. Une méthode courante est l'alkylation de Friedel-Crafts, où l'hexacosane est mis à réagir avec un agent méthylant en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl₃). Les conditions réactionnelles nécessitent souvent une atmosphère inerte et des températures contrôlées pour assurer une méthylation sélective à la position souhaitée.
Méthodes de production industrielle : La production industrielle de 2-Méthylhexacosane peut impliquer l'hydrogénation catalytique de précurseurs insaturés ou l'utilisation de matières premières pétrochimiques. Le processus comprend généralement des étapes de distillation et de purification pour isoler le composé souhaité avec une pureté élevée. Les méthodes de production à grande échelle sont conçues pour être rentables et efficaces, utilisant souvent des réacteurs à écoulement continu et des techniques de séparation avancées.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Méthylhexacosane subit principalement des réactions typiques des alcanes, telles que :
Oxydation : Dans des conditions oxydantes fortes, il peut être converti en acides carboxyliques ou en cétones.
Réduction : Bien que déjà entièrement saturé, toute impureté ou contaminant insaturé peut être réduit par hydrogénation.
Substitution : Les réactions d'halogénation, en particulier la chloration et la bromation, peuvent se produire sous lumière UV ou en présence d'initiateurs radicalaires.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium (KMnO₄) ou acide chromique (H₂CrO₄) en conditions acides.
Réduction : Gaz hydrogène (H₂) avec un catalyseur de palladium ou de platine.
Substitution : Chlore (Cl₂) ou brome (Br₂) avec une lumière UV ou des initiateurs radicalaires comme l'azobisisobutyronitrile (AIBN).
Principaux produits formés :
Oxydation : Acides carboxyliques ou cétones selon les conditions réactionnelles.
Réduction : 2-Méthylhexacosane pur si des impuretés sont présentes.
Substitution : Dérivés halogénés tels que le 2-chlorohexacosane ou le 2-bromohexacosane.
Applications de recherche scientifique
Le 2-Méthylhexacosane a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les hydrocarbures à longue chaîne et leurs réactions.
Biologie : Joue un rôle dans les études du comportement des insectes, en particulier dans la recherche sur les phéromones.
Médecine : Investigué pour son potentiel dans les systèmes d'administration de médicaments en raison de sa nature hydrophobe.
Industrie : Utilisé dans la formulation de lubrifiants, de cires et de revêtements en raison de sa stabilité et de ses propriétés hydrophobes.
Mécanisme d'action
Le mécanisme par lequel le 2-Méthylhexacosane exerce ses effets, en particulier dans les systèmes biologiques, implique son interaction avec des récepteurs ou des enzymes spécifiques. Chez les insectes, il agit comme une phéromone en se liant aux récepteurs olfactifs, déclenchant des réponses comportementales telles que l'accouplement ou l'agression. Les voies moléculaires impliquées comprennent souvent des mécanismes de transduction du signal qui conduisent à des changements dans le comportement ou les états physiologiques.
Applications De Recherche Scientifique
2-Methylhexacosane has diverse applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Plays a role in insect behavior studies, particularly in pheromone research.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, waxes, and coatings due to its stability and hydrophobic properties.
Comparaison Avec Des Composés Similaires
Le 2-Méthylhexacosane peut être comparé à d'autres alcanes à longue chaîne tels que :
Hexacosane : Manque le groupe méthyle, ce qui le rend moins spécifique dans les interactions biologiques.
2-Méthyloctacosane : Structure similaire mais avec une chaîne carbonée plus longue, affectant ses propriétés physiques et son activité biologique.
2-Méthyltriacontane : Chaîne encore plus longue, modifiant davantage ses caractéristiques chimiques et physiques.
L'unicité du 2-Méthylhexacosane réside dans sa longueur de chaîne et son motif de méthylation spécifiques, qui confèrent des propriétés physiques et des activités biologiques distinctes par rapport à ses analogues.
Propriétés
IUPAC Name |
2-methylhexacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBPORIYFVRVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166044 | |
| Record name | 2-Methylhexacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylhexacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1561-02-0 | |
| Record name | 2-Methylhexacosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylhexacosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylhexacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLHEXACOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75543DI44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylhexacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50.5 °C | |
| Record name | 2-Methylhexacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: In what plant species has 2-methylhexacosane been identified, and what does its presence suggest?
A: this compound has been found in the leaf epicuticular wax of Morettia phillaeana [], a plant native to Sudan. This suggests a potential role in protecting the plant from environmental stressors, such as drought and UV radiation, as epicuticular waxes are known to play a crucial role in these processes. Additionally, it has been identified in the essential oils of various rose (Rosa hybrida) cultivars and their gamma-irradiated mutants []. Its presence, alongside other volatile compounds, contributes to the unique aroma profiles of these roses, impacting their attractiveness and potential applications in perfumery.
Q2: Can you provide the structural characterization of this compound?
A2: this compound is a branched-chain alkane with the following characteristics:
- Spectroscopic data: While specific spectroscopic data may vary depending on the technique used, this compound would exhibit characteristic peaks in techniques like Gas Chromatography–Mass Spectrometry (GC-MS), which is commonly used for its identification and quantification in complex mixtures [, , , , ].
Q3: What is the significance of this compound being identified through GC-MS analysis?
A: The identification of this compound through GC-MS analysis is significant for several reasons. First, GC-MS is a powerful technique for separating and identifying individual components within complex mixtures, such as plant extracts [, , , , ]. This allows researchers to pinpoint the presence of specific compounds like this compound even when present in small quantities alongside numerous other compounds. Second, GC-MS provides information not only on the presence but also on the relative abundance of this compound compared to other components in the sample. This quantitative information is valuable for understanding the potential biological or ecological significance of this compound within the studied system.
Q4: Has this compound shown potential in any pharmaceutical applications?
A: While research on this compound is ongoing, one study highlighted its presence in Lepidium sativum (Garden Cress) seed oil []. This oil, rich in gamma-tocopherol, showed promising results in mitigating testicular oxidative injury and inflammation in diabetic mice, though the specific role of this compound in these effects was not investigated. This finding suggests potential avenues for future research exploring its possible therapeutic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



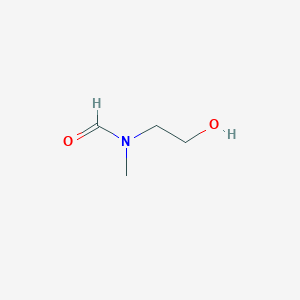

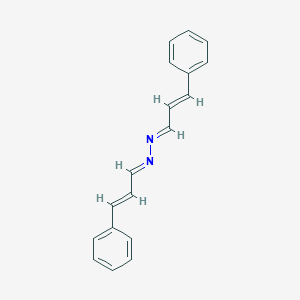

![[4-[bis(2-chloroethyl)amino]phenyl] acetate](/img/structure/B75537.png)


